2-Benzyloxy-nicotinic acid is a 2,6-disubstituted nicotinic acid derivative investigated for its potential to disrupt protein-protein interactions (PPIs) []. PPIs are crucial for various biological processes, and their dysregulation can lead to diseases like cancer [].
Specifically, 2-benzyloxy-nicotinic acid derivatives have been explored for their ability to inhibit the interaction between the anti-apoptotic protein Mcl-1 and the pro-apoptotic protein Bak []. This interaction prevents Bak from initiating apoptosis, allowing cancer cells to evade cell death [].
The mechanism of action of 2-benzyloxy-nicotinic acid derivatives involves binding to the p2 pocket of the Mcl-1 protein []. This binding disrupts the interaction between Mcl-1 and Bak, allowing Bak to activate the apoptotic pathway and induce cell death in cancer cells []. The carboxylic acid group of the molecule is proposed to form a crucial salt bridge with R263 in the Mcl-1 binding pocket [].
2-Benzyloxy-nicotinic acid is derived from nicotinic acid, also known as niacin, which is a form of vitamin B3. It can be classified under the following categories:
The synthesis of 2-benzyloxy-nicotinic acid can be achieved through several methods, with one common approach being the reaction of nicotinic acid with benzyl halides in the presence of a base. The following steps outline a typical synthetic route:
This method yields 2-benzyloxy-nicotinic acid with good purity and yield, making it suitable for further applications in chemical research .
The molecular structure of 2-benzyloxy-nicotinic acid can be described as follows:
2-Benzyloxy-nicotinic acid can participate in various chemical reactions, including:
These reactions are significant for synthesizing more complex derivatives or modifying the compound for specific applications in medicinal chemistry .
Further research is needed to elucidate the precise mechanisms through which 2-benzyloxy-nicotinic acid exerts its effects .
The physical and chemical properties of 2-benzyloxy-nicotinic acid include:
These properties influence its handling, storage, and application in laboratory settings .
2-Benzyloxy-nicotinic acid has several notable applications in scientific research:
2-Benzyloxy-nicotinic acid (chemical name: 2-(phenylmethoxy)pyridine-3-carboxylic acid) is a heterocyclic compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol. Its structure features a pyridine ring substituted at the C3 position by a carboxylic acid group (–COOH) and at the C2 position by a benzyloxy group (–OCH₂C₆H₅) [1] [5] [8]. This arrangement creates a planar scaffold where the benzyl moiety can rotate freely, influencing molecular conformation and intermolecular interactions. The compound is alternatively named 2-(benzyloxy)isonicotinic acid in some contexts, though IUPAC nomenclature prioritizes positional numbering of the pyridine ring [5] [9]. Its CAS numbers include 762662 (free acid form) and 23410-98-2 (derivatives), while PubChem CID 762662 provides standardized chemical data [1] [9].
Key structural parameters include:
Table 1: Structural and Nomenclature Data
Property | Value/Descriptor |
---|---|
Systematic name | 2-(Phenylmethoxy)pyridine-3-carboxylic acid |
Molecular formula | C₁₃H₁₁NO₃ |
CAS registry (free acid) | 762662 |
PubChem CID | 762662 |
Key functional groups | Pyridine, carboxylic acid, benzyl ether |
Tautomerism | Lactam-lactim possible in derivatives |
The synthesis of 2-benzyloxy-nicotinic acid derivatives emerged from mid-20th-century efforts to modify nicotinic acid (niacin), a vitamin B₃ component [4] [8]. Early routes involved:
A paradigm shift occurred with multicomponent reactions (MCRs), exemplified by Hantzsch-type condensations enabling efficient pyridine ring formation with pre-installed benzyloxy groups [10]. The 2022 Wittig rearrangement studies demonstrated ortho-functionalized aryloxazolines as precursors, where 2-(2-benzyloxyphenyl)oxazolines undergo base-induced rearrangements to form benzofuran or rearranged nicotinic acid derivatives [6]. Key synthetic milestones include:
Table 2: Evolution of Synthetic Approaches
Era | Method | Limitations/Advances |
---|---|---|
1950–1970 | Direct O-alkylation | Low regioselectivity; side reactions |
1980–2000 | SNAr on halonicotinates | Requires electron-withdrawing substituents |
2000–Present | Pd-catalyzed C–O coupling | High yields; requires halogenated precursors |
2010–Present | MCRs/Wittig rearrangements | Atom economy; stereocontrol challenges |
As a nicotinic acid (niacin) derivative, 2-benzyloxy-nicotinic acid serves dual roles in pharmaceutical and synthetic chemistry:
A. Pharmacophore Modification
The benzyloxy group enhances lipophilicity (cLogP ≈ 2.36 vs. nicotinic acid’s −0.34), improving blood-brain barrier permeability in CNS-targeting analogs [7]. Recent anti-inflammatory derivatives (e.g., compound 4h from 2024 studies) exploit this moiety to inhibit TNF-α and IL-6 cytokines in macrophages, with 86–119% cell viability vs. ibuprofen controls [7]. The ether linkage also resists metabolic hydrolysis, prolonging half-life in vivo.
B. Synthetic Intermediate
2-Benzyloxy-nicotinic acid enables access to:
Table 3: Key Derivatives and Applications
Derivative Class | Synthetic Route | Biological Relevance |
---|---|---|
3,4-Diarylpyridines | Decarboxylative arylation [10] | AMPA-receptor antagonism (Perampanel analogs) |
Benzyl-protected carboxylates | Esterification | Prodrugs for enhanced oral absorption |
Iminophthalides | Wittig rearrangement [6] | Intermediates for anticoagulant development |
Nicotinate hybrids | Amide coupling | Dual COX-2/5-LOX inhibitors [7] |
The compound’s versatility underscores its ongoing relevance in developing small-molecule therapeutics targeting dyslipidemia, inflammation, and oncology [2] [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7